N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine
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Overview
Description
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)
Reduction: Sodium borohydride (NaBH4), ethanol (C2H5OH)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition or activation of biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug with a 1,2,4-triazole moiety.
Uniqueness
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-methyl-4-phenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-10-9-12-11-7-13(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,12) |
InChI Key |
ANDYGBOQJUVFRF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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